5-Methoxy-1,3-dimethyl-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
5-methoxy-1,3-dimethylindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7-9-6-8(16-3)4-5-10(9)13(2)11(7)12(14)15/h4-6H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJZWIPPIODAAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)OC)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1,3-dimethyl-1H-indole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions in methanol . This method yields the desired indole derivative with high efficiency.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and characterization using techniques like X-ray diffraction and infrared spectroscopy .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-1,3-dimethyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of derivatives of 5-methoxy-1H-indole-2-carboxylic acid. A notable study synthesized a series of hydrazone hybrids derived from indole compounds, including 5-methoxy-indole carboxylic acid. These compounds demonstrated significant neuroprotection against oxidative stress and neurotoxicity in various cellular models. Specifically, the hydroxyl derivatives exhibited strong protective effects against hydrogen peroxide-induced oxidative damage in SH-SY5Y neuronal cells and 6-hydroxydopamine-induced toxicity in rat brain synaptosomes .
Key Findings:
- Safety Profile : Most derivatives showed low hemolytic effects (< 5% at 200 μM) and high IC50 values (> 150 µM), indicating good safety .
- Mechanisms : The compounds inhibited lipid peroxidation and reduced superoxide anion generation, suggesting multiple mechanisms of action that contribute to their neuroprotective efficacy .
Antioxidant Activity
The ability of 5-methoxy-1H-indole-2-carboxylic acid derivatives to scavenge free radicals has been extensively investigated. Studies have shown that these compounds can effectively neutralize hypochlorite ions and modulate oxidative stress pathways. The antioxidant activity is crucial for protecting neuronal cells from oxidative damage, which is a common feature in various neurodegenerative conditions .
Potential Therapeutic Applications
Given the compound's neuroprotective and antioxidant properties, researchers are exploring its potential as a therapeutic agent for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of monoamine oxidase B (MAO-B), an enzyme associated with neurodegeneration, has been identified as a promising target. Derivatives of 5-methoxy-1H-indole-2-carboxylic acid showed increased MAO-B inhibitory activity, indicating their potential role in managing symptoms associated with these disorders .
Case Studies and Research Insights
Several case studies have provided insights into the pharmacological applications of 5-methoxy-1H-indole-2-carboxylic acid:
- Neurodegeneration Models : In vivo studies using mouse models of Parkinson's disease demonstrated that compounds derived from this indole exhibited significant improvements in motor function and reduced neuroinflammation .
- C. elegans Model : Research involving Caenorhabditis elegans showed that 5-methoxyindole-2-carboxylic acid could suppress amyloid-beta-mediated pathology, further supporting its role in combating neurodegenerative diseases .
- Polymorphism Studies : Investigations into the polymorphic forms of 5-methoxyindole-2-carboxylic acid revealed differences in pharmacological properties based on crystal structure variations, which could influence drug formulation strategies .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-Methoxy-1,3-dimethyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The pharmacological and physicochemical properties of indole derivatives are highly sensitive to substituent positions and functional groups. Key comparisons include:
Pharmacological Activity
- Neuroprotection: The 1,3-dimethyl substitution in the target compound enhances blood-brain barrier penetration compared to non-methylated analogs like 5-methoxy-1H-indole-2-carboxylic acid, as evidenced by reduced ischemic area size in stroke models .
- Anticancer Potential: Fluorinated analogs (e.g., 5-fluoro-1,3-dimethyl variant) exhibit improved pharmacokinetics due to fluorine’s electronegativity, which may enhance receptor binding in melanoma .
- Diabetes and Alzheimer’s Applications : Derivatives with multiple methoxy groups (e.g., 5,6-dimethoxy) show stronger antioxidant activity, critical for mitigating oxidative stress in Alzheimer’s models .
Crystallographic and Spectroscopic Differences
- Hydrogen Bonding: The 1,3-dimethyl groups in the target compound sterically hinder N–H⋯O interactions observed in non-methylated analogs (e.g., indole-3-carboxylic acid), leading to distinct crystal packing .
- Polymorphism : The target compound’s polymorph (P2₁/c space group) exhibits unique IR spectral features compared to other indole carboxylic acids, attributed to methyl group vibrations .
Biological Activity
5-Methoxy-1,3-dimethyl-1H-indole-2-carboxylic acid (MDICA) is a derivative of indole, a significant heterocyclic compound recognized for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, pharmacology, and neurobiology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula : C₁₁H₁₃N₁O₃
Molecular Weight : Approximately 205.21 g/mol
Structural Characteristics :
- Contains a methoxy group and two methyl groups attached to the indole ring.
- The presence of these functional groups enhances its lipophilicity and reactivity.
MDICA exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory processes and cancer progression. This inhibition can modulate biochemical pathways crucial for cellular functions.
- Receptor Binding : The compound interacts with various receptors, influencing cellular signaling pathways. This interaction can lead to changes in gene expression and cellular behavior.
- Antioxidant Activity : MDICA demonstrates significant antioxidant properties, which are vital for protecting cells from oxidative stress. This activity is particularly relevant in neuroprotective contexts .
1. Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of MDICA and its derivatives against neurodegenerative disorders:
- Neuroprotection Against Oxidative Stress : MDICA derivatives have shown strong protective effects against oxidative stress-induced damage in neuronal cell lines (e.g., SH-SY5Y cells). They effectively suppress lipid peroxidation and enhance cell viability under stress conditions .
- MAO-B Inhibition : The compound has been identified as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. This inhibition may help regulate neurotransmitter levels and reduce neurotoxicity .
2. Anticancer Activity
MDICA exhibits promising anticancer properties:
- Cell Proliferation Inhibition : In vitro studies have demonstrated that MDICA significantly inhibits the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells .
- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest mechanisms, alongside antioxidant effects that protect normal cells from damage during treatment .
3. Antimicrobial Properties
MDICA has also been evaluated for its antimicrobial activities:
- Inhibition of Pathogenic Bacteria : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus, with low minimum inhibitory concentrations (MICs) reported .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of MDICA compared to other related indole derivatives:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound (MDICA) | Neuroprotective, anticancer, antimicrobial | Enzyme inhibition, receptor binding |
| 5-Methoxyindole-2-carboxylic acid | Moderate neuroprotective effects | Antioxidant activity |
| 1,3-Dimethylindole-2-carboxylic acid | Limited anticancer activity | Cell cycle modulation |
Case Studies
A notable study investigated the effects of MDICA derivatives on neuroprotection in mouse models of Parkinson's disease. The results indicated that these compounds could significantly reduce neuroinflammation and improve motor functions by modulating oxidative stress pathways . Another study focused on the synthesis of new hydrazone hybrids derived from MDICA, demonstrating enhanced neuroprotective properties against H₂O₂-induced toxicity in neuronal cells .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 5-Methoxy-1,3-dimethyl-1H-indole-2-carboxylic acid, and how do they influence experimental design?
- Answer: The compound has a melting point of 161–163°C and requires storage at 2–8°C to maintain stability . These properties dictate handling protocols (e.g., avoiding room-temperature storage) and reaction conditions (e.g., avoiding thermal degradation above 160°C). Characterization via HPLC or FTIR is recommended to confirm purity, as commercial batches may vary in quality .
Q. What synthetic routes are commonly employed for preparing this compound?
- Answer: A typical approach involves multi-step functionalization of indole precursors. For example:
Start with 6-bromo-1H-indole-3-carboxylic acid derivatives.
Introduce methoxy and methyl groups via alkylation or nucleophilic substitution under reflux with acetic acid/sodium acetate .
Purify intermediates via recrystallization (DMF/acetic acid mixtures) to remove byproducts .
Reaction optimization (e.g., molar ratios, temperature) is critical to achieving yields >95% .
Q. How can spectroscopic methods distinguish structural isomers or impurities in this compound?
- Answer:
- NMR: Methoxy (-OCH₃) and methyl (-CH₃) groups show distinct singlet peaks at ~3.8 ppm and ~2.5 ppm, respectively.
- Mass Spectrometry: The molecular ion peak at m/z 235.1 (C₁₂H₁₃NO₃) confirms the molecular weight .
- IR: Carboxylic acid C=O stretching at ~1700 cm⁻¹ and indole N-H at ~3400 cm⁻¹ .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity during functionalization?
- Answer:
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution of methoxy groups .
- Catalysts: Sodium acetate in acetic acid improves electrophilic substitution at the indole C-2 position .
- Temperature Control: Reflux at 80–100°C minimizes side reactions (e.g., over-alkylation) .
Monitoring via TLC or HPLC at each step ensures intermediate purity .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Answer:
- Assay Validation: Cross-test in multiple pharmacological models (e.g., antimicrobial vs. anticancer assays) to confirm target specificity .
- Structural Analog Comparison: Compare with derivatives like 5-Methoxy-1H-indole-3-carboxylic acid to isolate the role of methyl groups .
- Dose-Response Curves: Use concentrations from 1 µM to 100 µM to identify non-linear effects or toxicity thresholds .
Q. How can computational modeling guide the design of derivatives with enhanced solubility or activity?
- Answer:
- DFT Calculations: Predict electron density at the indole C-2 position to prioritize sites for carboxylate modifications .
- Molecular Docking: Simulate interactions with target proteins (e.g., cyclooxygenase-2) to optimize substituent geometry .
- LogP Analysis: Introduce hydrophilic groups (e.g., hydroxyl) to improve aqueous solubility while retaining activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
